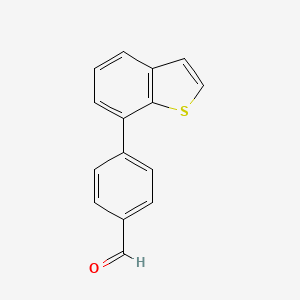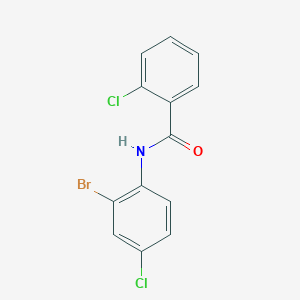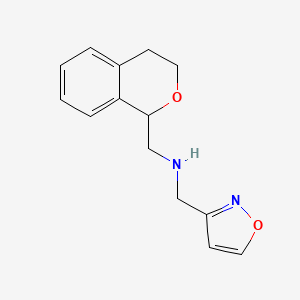
4-(1-Benzothiophen-7-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Benzothiophen-7-yl)benzaldehyde is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophenes, including 4-(1-Benzothiophen-7-yl)benzaldehyde, involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzothiophene scaffolds from easily available precursors such as o-silylaryl triflates and alkynyl sulfides . The reaction typically proceeds under mild conditions and offers good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzothiophen-7-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-(1-Benzothiophen-7-yl)benzoic acid.
Reduction: 4-(1-Benzothiophen-7-yl)benzyl alcohol.
Substitution: Various substituted benzothiophene derivatives, depending on the electrophile used.
Scientific Research Applications
4-(1-Benzothiophen-7-yl)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Benzothiophen-7-yl)benzaldehyde is not well-documented. benzothiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some benzothiophene derivatives act as inhibitors of enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: A benzothiophene derivative used as an anti-inflammatory drug.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Uniqueness
4-(1-Benzothiophen-7-yl)benzaldehyde is unique due to its specific structure, which combines a benzothiophene moiety with a benzaldehyde group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate for the synthesis of more complex compounds.
Properties
IUPAC Name |
4-(1-benzothiophen-7-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10OS/c16-10-11-4-6-12(7-5-11)14-3-1-2-13-8-9-17-15(13)14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZFYDPKLWFTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)C=O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[[2-(Hydroxymethyl)morpholine-4-carbonyl]amino]methyl]benzoic acid](/img/structure/B7603323.png)

![5-[[(5-Chlorothiophen-2-yl)sulfonylamino]methyl]pyridine-2-carboxylic acid](/img/structure/B7603335.png)

![N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide](/img/structure/B7603340.png)
![5-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-5-oxopentanoic acid](/img/structure/B7603374.png)
![6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid](/img/structure/B7603386.png)
![6-[2-(Hydroxymethyl)morpholin-4-yl]pyridazine-3-carboxylic acid](/img/structure/B7603390.png)
![2-[2-(Hydroxymethyl)morpholin-4-yl]pyridine-3-carboxylic acid](/img/structure/B7603400.png)



![(3S)-1-[(2-bromophenyl)methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7603421.png)
